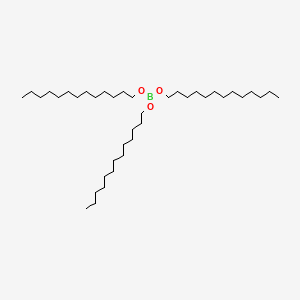
Tris(tridecyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester formed by the reaction of boric acid with tridecyl alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(tridecyl) borate can be synthesized through the esterification reaction between boric acid and tridecyl alcohol. The reaction typically involves heating boric acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tris(tridecyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.
Substitution: this compound can participate in substitution reactions where the tridecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and tridecyl alcohol.
Oxidation: Boron-containing oxidation products.
Substitution: Substituted borate esters with different functional groups.
Aplicaciones Científicas De Investigación
Tris(tridecyl) borate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-based drugs.
Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tris(tridecyl) borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting their function. The boron atom in the compound can also participate in coordination chemistry, forming complexes with other molecules and ions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl) borate: Another borate ester with different alkyl groups.
Tris(pentafluorophenyl) borate: A borate ester with aromatic groups.
Tris(pyrazolyl) borate: A borate ester with heterocyclic groups.
Uniqueness
Tris(tridecyl) borate is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it suitable for applications where hydrophobicity and stability are essential, such as in lubricants and plasticizers.
Propiedades
Número CAS |
59720-00-2 |
|---|---|
Fórmula molecular |
C39H81BO3 |
Peso molecular |
608.9 g/mol |
Nombre IUPAC |
tritridecyl borate |
InChI |
InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clave InChI |
VDIBRAAMAUQZOL-UHFFFAOYSA-N |
SMILES canónico |
B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



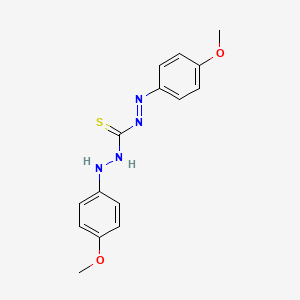
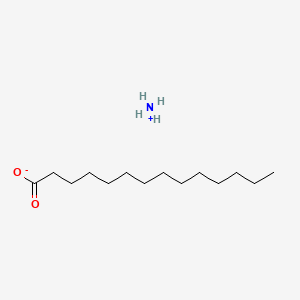
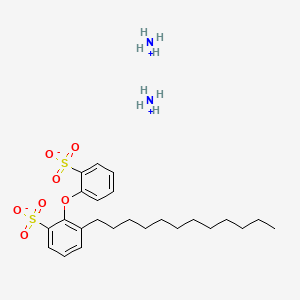
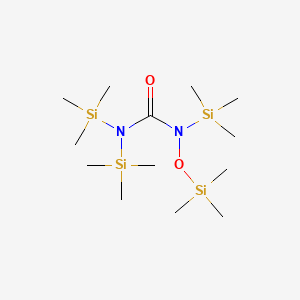
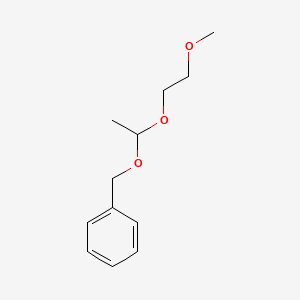
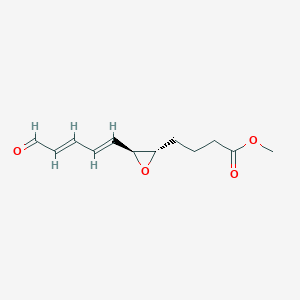
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
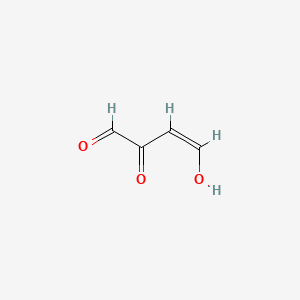
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
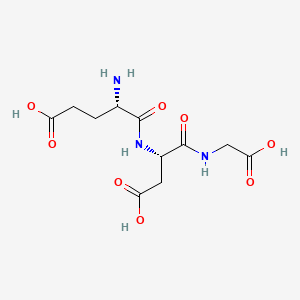

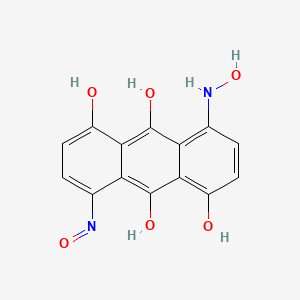
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
